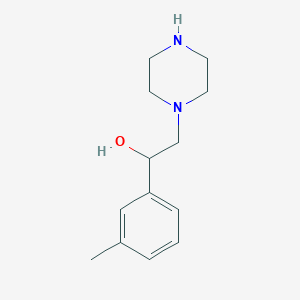![molecular formula C13H16N2S2 B13479406 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole CAS No. 1211568-41-0](/img/structure/B13479406.png)
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole is a heterocyclic compound that contains both a benzothiazole and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method involves treating substituted 2-amino benzothiazoles with 1-(2-chloroethyl)piperidine hydrochloride under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Wissenschaftliche Forschungsanwendungen
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anti-inflammatory properties. It has shown activity in inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response.
Biological Studies: It is used in molecular docking studies to understand its interaction with various protein targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Wirkmechanismus
The mechanism of action of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole involves its interaction with cyclooxygenase enzymes (COX-1 and COX-2). The compound inhibits these enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Molecular docking studies have shown that the compound binds to the active site of the enzymes, preventing their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-(piperidin-4-ylmethyl)benzo[d]thiazole: This compound has a similar structure but with a methyl group at the 2-position.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives have shown similar anti-inflammatory properties.
Uniqueness
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole is unique due to its specific combination of a benzothiazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit both COX-1 and COX-2 enzymes with high selectivity makes it a valuable compound for further research in medicinal chemistry.
Eigenschaften
CAS-Nummer |
1211568-41-0 |
|---|---|
Molekularformel |
C13H16N2S2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-(piperidin-3-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2S2/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 |
InChI-Schlüssel |
BZEXKGAVSPYHLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CSC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)

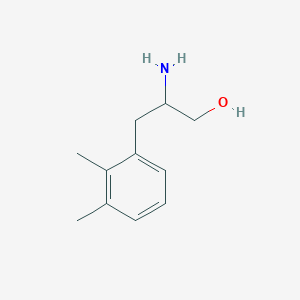
![4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)
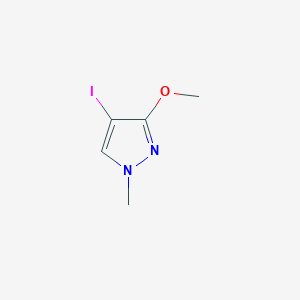
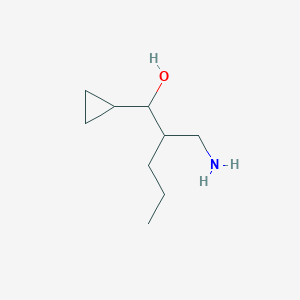


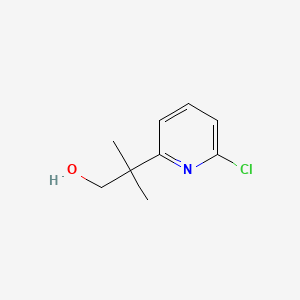

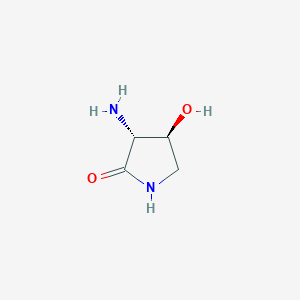
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)

